molecular formula C4H12ClNO B1601704 1-Propanamine, 3-methoxy-, hydrochloride CAS No. 18600-41-4

1-Propanamine, 3-methoxy-, hydrochloride

Cat. No. B1601704
CAS RN: 18600-41-4
M. Wt: 125.6 g/mol
InChI Key: GXNIROADVJTKCR-UHFFFAOYSA-N
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Description

1-Propanamine, 3-methoxy-, also known as 3-Methoxypropylamine, is a chemical compound with the formula C4H11NO . It has a molecular weight of 89.1362 .


Molecular Structure Analysis

The molecular structure of 1-Propanamine, 3-methoxy- can be represented by the InChI string: InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3 . The corresponding InChIKey is FAXDZWQIWUSWJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propanamine, 3-methoxy- include a molecular weight of 89.1362 . Unfortunately, specific details such as melting point, boiling point, and solubility are not available from the sources I have access to.

Scientific Research Applications

1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

  • Summary of Application: This research involves the design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups .
  • Methods of Application: The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .
  • Results or Outcomes: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM). In addition, the cyano-substituted derivatives 10 and 11 showed strong antiproliferative activity against the tested cells (IC 50 = 1.2–5.3 μM) .

2. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)propan-2-Amines

  • Summary of Application: This research reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Methods of Application: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The research demonstrated the potential of transaminase-mediated synthesis for the production of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .

3. Physical Properties of Amines

  • Summary of Application: This research focuses on the physical properties of amines, including their boiling points and solubilities in water .
  • Methods of Application: The study compares the boiling points of primary, secondary, and tertiary amines with alcohols, alkanes, and ethers of similar molar mass. It also compares the solubilities in water of amines of five or fewer carbon atoms with the solubilities of comparable alkanes and alcohols in water .
  • Results or Outcomes: The research found that primary and secondary amines have higher boiling points than alkanes or ethers of similar molar mass but lower than those of alcohols. Tertiary amines have boiling points comparable to those of ethers. Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .

4. Physical and Chemical Properties

  • Methods of Application: The study involves the analysis of the compound’s molecular structure, molecular weight, and other related properties .
  • Results or Outcomes: The compound has a molecular formula of C4H11NO and a molecular weight of 89.1362 . Its IUPAC name is 1-Propanamine, 3-methoxy- , and its CAS Registry Number is 5332-73-0 .

Safety And Hazards

1-Propanamine, 3-methoxy-, hydrochloride may pose certain hazards. It’s important to handle it with appropriate safety measures. It may cause serious eye irritation, respiratory irritation, and skin irritation . It’s also considered a poison by the intravenous route and can be irritating to skin, eyes, and mucous membranes . It’s a dangerous fire hazard when exposed to heat or flame and can react with oxidizing materials .

properties

IUPAC Name

3-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNIROADVJTKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502055
Record name 3-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanamine, 3-methoxy-, hydrochloride

CAS RN

18600-41-4
Record name 1-Propanamine, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.